molecular formula C4H6O2 B1195056 Succinaldehyde CAS No. 638-37-9

Succinaldehyde

Cat. No. B1195056
CAS RN: 638-37-9
M. Wt: 86.09 g/mol
InChI Key: PCSMJKASWLYICJ-UHFFFAOYSA-N
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Description

Succinaldehyde, also known as succindialdehyde, is an organic compound with the formula (CH2CHO)2 . It is highly reactive and is usually handled as the hydrates or methanol-derived acetal . It is a precursor to tropinone .


Synthesis Analysis

Succinaldehyde can be generated by the oxidation of tetrahydrofuran with chlorine followed by hydrolysis of the chlorinated product . It can also be prepared by the hydroformylation of acrolein or the acetals thereof . It is widely used as an intermediate in the synthesis of useful organic products .


Molecular Structure Analysis

The molecular formula of succinaldehyde is C4H6O2 . In aqueous solution, succinaldehyde quickly converts to the cyclic hydrate . In methanol, it converts to the cyclic acetal, 2,5-dimethoxyl tetrahydrofuran .


Chemical Reactions Analysis

Succinaldehyde is highly reactive and is rarely observed as the dialdehyde . It is used in the synthesis of tropane alkaloids such as tropanones and quinoxalines . It can also be used as a crosslinking agent for proteins .


Physical And Chemical Properties Analysis

Succinaldehyde is a colorless liquid with a density of 1.064 g/cm3 . It has a boiling point of 58 °C at 9 mm Hg . It is soluble in water, alcohol, and ether .

Scientific Research Applications

  • Polymerization : Succinaldehyde polymerizes with catalysts like boron trifluoride etherate or triethylaluminum/water system, primarily forming polyether containing the tetrahydrofuran ring as a recurring unit (Aso, Furuta, & Aito, 1965).

  • Organic Synthesis : It serves as an intermediate in organic syntheses, especially in the synthesis of optically active alkylpyridines from alkylsubstituted succinaldehyde monoacetals (Botteghi, Caccia, & Gladiali, 1976).

  • Chemical Transformation : Succinaldehyde, combined with tetracarbonylhydridoferrate, efficiently transforms an amino group into a pyrrolidine ring, which is useful in synthesizing a variety of N-alkyl-and N-arylpyrrolidines (Shim, Huh, & Park, 1986).

  • Wittig-Horner Reaction : In aqueous solutions, succinaldehyde reacts in the Wittig-Horner reaction to yield improved yields of cyclohexenols and cyclopentenols (Graff et al., 1986).

  • Hydration and Polymerization Studies : The hydration and polymerization behavior of succinaldehyde has been studied, revealing insights into its solubility and stability in different conditions (Hardy, Nicholls, & Rydon, 1972).

  • Lipid Peroxidation Analysis : Succinaldehyde is used in the analysis of lipid peroxidation, indicating how polyunsaturated fatty acids react with oxygen (Mlakar & Spiteller, 1997).

  • Aminocatalyzed Transformations : It acts as a substrate in organocatalytic domino reactions, important for synthesizing natural products and drug molecules (Kumar et al., 2015).

  • Histochemical Studies : Used as a fixative in morphological and enzyme histochemical studies with electron microscopes (Sabatini, Miller, & Barrnett, 1964).

  • Synthetic Method Development : Development of a method for the preparation of anhydrous succinaldehyde, useful in various chemical syntheses (Don, 2015).

  • Metabolic Engineering : Application in metabolic engineering, particularly in the production of succinic acid by engineered microorganisms (Ahn, Jang, & Lee, 2016).

Safety And Hazards

Succinaldehyde should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Future Directions

While specific future directions for succinaldehyde are not mentioned in the search results, it is noted that succinaldehyde is a precursor to tropinone and is used in the synthesis of various organic products . This suggests that it may continue to be an important reagent in organic synthesis.

properties

IUPAC Name

butanedial
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O2/c5-3-1-2-4-6/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSMJKASWLYICJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O2
Record name succinaldehyde
Source Wikipedia
URL https://en.wikipedia.org/wiki/Succinaldehyde
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021514
Record name Butanedial
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Molecular Weight

86.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Succinaldehyde

CAS RN

638-37-9
Record name Butanedial
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Record name Succindialdehyde
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Record name SUCCINALDEHYDE
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Record name Butanedial
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Record name Succinaldehyde
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Record name SUCCINALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,290
Citations
PM Hardy, AC Nicholls, HN Rydon - Journal of the Chemical Society …, 1972 - pubs.rsc.org
The 1H nmr spectra of solutions of succinaldehyde, glutaraldehyde, and adipaldehyde in deuterium oxide have been studied. At room temperature, the major component of solutions of …
Number of citations: 39 pubs.rsc.org
S Wang, A Pizzi - European Journal of Wood and Wood …, 1997 - search.proquest.com
… small amounts of succinaldehyde: in the … succinaldehyde does not improve water resistance, but rather the water resistance deteriorates indicating that: or the excess of succinaldehyde …
Number of citations: 51 search.proquest.com
SH Bennett, G Coulthard, VK Aggarwal - The Chemical Record, 2020 - Wiley Online Library
… succinaldehyde, together with some partially hydrolysed material. We were able to scale-up the hydrolysis to provide multi-gram quantities of succinaldehyde (… obtained succinaldehyde …
Number of citations: 7 onlinelibrary.wiley.com
SC Shim, KT Huh, WH Park - Tetrahedron, 1986 - Elsevier
… , failed to obtain good yield of pure succinaldehyde(3) from the acid-… pure succinaldehyde itself polymerized readily in the course of synthetic procedure. And thus pure succinaldehyde …
Number of citations: 46 www.sciencedirect.com
A Singh, NA Mir, S Choudhary, D Singh, P Sharma… - RSC …, 2018 - pubs.rsc.org
An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed. This reaction involved a proline-catalyzed direct Mannich …
Number of citations: 21 pubs.rsc.org
BC Hong, PY Chen, P Kotame, PY Lu… - Chemical …, 2012 - pubs.rsc.org
… Considering the above background in the context of organocatalytic asymmetric annulations, 6 we envisioned an approach to cyclopentanecarbaldehydes that could be accomplished by …
Number of citations: 29 pubs.rsc.org
S Vanaparthi, J Yadav, AP Pawar, E Iype… - Organic & …, 2021 - pubs.rsc.org
A two-pot synthesis of 5-aza-indoles has been developed from aqueous succinaldehyde and N-aryl propargylic-imines. This overall protocol involves: (i) the metal-free [3 + 2] …
Number of citations: 1 pubs.rsc.org
S Choudhary, A Singh, J Yadav, NA Mir… - New Journal of …, 2019 - pubs.rsc.org
A direct method for the synthesis of new tetracyclic oxazepine-fused pyrroles has been developed through [3+2] annulation between aqueous succinaldehyde and dibenzo[b,f][1,4]-…
Number of citations: 12 pubs.rsc.org
C Aso, A Furuta, Y Aito - Die Makromolekulare Chemie …, 1965 - Wiley Online Library
Polymerization of succinaldehyde was carried out with several catalysts such as boron trifluoride etherate or triethylaluminum/water system. Succinaldehyde also polymerizes …
Number of citations: 28 onlinelibrary.wiley.com
NA Mir, S Choudhary, P Ramaraju, D Singh, I Kumar - RSC advances, 2016 - pubs.rsc.org
A quick and highly efficient method for the synthesis of substituted pyrrole-3-methanols from α-iminonitriles and succinaldehyde under microwave irradiation is reported. This one-pot …
Number of citations: 13 pubs.rsc.org

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